3-(4-Fluorophenyl)-1h-indole
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Fluorophenyl)-1H-indole derivatives involves various strategies, including the Staudinger [2+2] cycloaddition reaction. For example, an unprecedented diastereospecific synthesis of a related compound, (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, was achieved from a cycloaddition reaction between (E)-4-fluoro-N-((E)-3-phenylallylidene)aniline and indole ketene (Lalitha et al., 2019). This method highlights the synthetic versatility and challenges in constructing such fluorophenyl-indole frameworks.
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using crystallographic studies. For instance, the single crystal X-ray structure of the aforementioned compound confirmed its crystallization in the monoclinic space group C2/c, demonstrating the absolute cis configuration of the molecule (Lalitha et al., 2019). These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.
Scientific Research Applications
Application 1: Synthesis of Fluorinated Pyrazoles
- Summary of Application: The compound 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole was synthesized via a visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
- Methods of Application: The synthesis involved the use of sodium trifluoromethanesulfinate as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) was employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
- Results or Outcomes: The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .
Application 2: Use in Chemical Research
- Summary of Application: 3-(4-Fluorophenyl)propionic acid is used in chemical research .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the research using this compound were not specified in the source .
Application 3: Synthesis of 2-Oxopiperazine Guanidine Analog
- Summary of Application: 3-(4-Fluorophenyl)propionic acid may be used in the synthesis of 2-oxopiperazine guanidine analog .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the research using this compound were not specified in the source .
Application 4: Use in Chemical Research
- Summary of Application: 3-(4-Fluorophenyl)propionic Acid is used in chemical research .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the research using this compound were not specified in the source .
Application 5: Synthesis of Fluorinated Compounds
- Summary of Application: 4-Fluorocinnamic acid, which is structurally similar to “3-(4-Fluorophenyl)-1h-indole”, is used in the synthesis of various fluorinated compounds .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the research using this compound were not specified in the source .
Application 6: Use in Chemical Research
- Summary of Application: 3-(4-Fluorophenyl)propionic Acid is used in chemical research .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the research using this compound were not specified in the source .
Safety And Hazards
Future Directions
The study of indoles is a vibrant field of research due to their prevalence in nature and their wide range of biological activities. Future research will likely continue to explore the synthesis of new indole-containing compounds, their biological activities, and their potential applications in medicine and other fields .
properties
IUPAC Name |
3-(4-fluorophenyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVIPMRWCFOHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541130 | |
Record name | 3-(4-Fluorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1h-indole | |
CAS RN |
101125-32-0 | |
Record name | 3-(4-Fluorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101125-32-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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